An In-depth Technical Guide to Cys(Npys)-(D-Arg)9 Trifluoroacetate: A Potent Cell-Penetrating Peptide for Intracellular Cargo Delivery
An In-depth Technical Guide to Cys(Npys)-(D-Arg)9 Trifluoroacetate: A Potent Cell-Penetrating Peptide for Intracellular Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cys(Npys)-(D-Arg)9 trifluoroacetate is a chemically modified, cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of a wide range of cargo molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key applications in research and drug development. Detailed experimental protocols for its synthesis, cargo conjugation, and the assessment of delivery efficiency are presented, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows.
Core Concepts
Cys(Npys)-(D-Arg)9 trifluoroacetate is a cationic peptide comprised of three key components:
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(D-Arg)9: A sequence of nine D-arginine residues. The D-isomers of the amino acids provide resistance to enzymatic degradation, increasing the peptide's stability in biological systems. The poly-arginine backbone is responsible for the peptide's cell-penetrating properties, driven by the positively charged guanidinium groups of the arginine side chains.
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Cys(Npys): An N-terminal cysteine residue modified with a 3-nitro-2-pyridylsulfenyl (Npys) group. This modification serves a dual purpose. Firstly, the Npys group acts as a protecting group for the reactive thiol group of the cysteine. Secondly, and more importantly, it facilitates the covalent conjugation of the peptide to cargo molecules that possess a free thiol group, forming a reducible disulfide bond. This linkage is designed to be stable in the extracellular environment but can be cleaved within the reducing environment of the cell, releasing the cargo.
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Trifluoroacetate: A counterion that associates with the positively charged peptide during its synthesis and purification.
The primary function of Cys(Npys)-(D-Arg)9 is to act as a carrier or vector, enabling the transport of otherwise membrane-impermeable molecules into the cytoplasm and nucleus of living cells.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of Cys(Npys)-(D-Arg)9 trifluoroacetate is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C62H118N40O12S2 (peptide only) | [1] |
| Molecular Weight | ~1679.9 g/mol (peptide only) | [2] |
| Appearance | Lyophilized white to off-white powder | [2] |
| Purity | Typically >95% (as determined by HPLC) | |
| Solubility | Soluble in water | |
| Counterion | Trifluoroacetate (TFA) |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Cys(Npys)-(D-Arg)9 is typically achieved through Fmoc-based solid-phase peptide synthesis.
Materials:
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Fmoc-D-Arg(Pbf)-OH
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Fmoc-Cys(Npys)-OH
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Rink Amide resin
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N,N-Dimethylformamide (DMF)
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Piperidine
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N,N'-Diisopropylcarbodiimide (DIC)
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Oxyma Pure
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water (HPLC grade)
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Diethyl ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
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First Amino Acid Coupling: Couple the first amino acid, Fmoc-D-Arg(Pbf)-OH, to the resin using DIC and Oxyma Pure as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.
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Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining eight D-arginine residues.
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N-terminal Cysteine Coupling: For the final coupling step, use Fmoc-Cys(Npys)-OH.
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Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
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Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Mechanism of Cellular Uptake and Intracellular Trafficking
The cellular uptake of Cys(Npys)-(D-Arg)9 and its cargo is a multi-step process, primarily driven by endocytosis.
Signaling Pathway: Cellular Uptake
The initial interaction of the positively charged (D-Arg)9 moiety with the cell surface is crucial. This is followed by internalization through one or more endocytic pathways.
Caption: Cellular uptake pathway of Cys(Npys)-(D-Arg)9-cargo complexes.
The process begins with the electrostatic attraction between the cationic peptide and the negatively charged heparan sulfate proteoglycans on the cell surface[3][4]. This interaction is thought to induce membrane ruffling and the formation of large vesicles in a process known as macropinocytosis[5]. Once internalized, the peptide-cargo complex is enclosed within macropinosomes, which mature into early and then late endosomes. For the cargo to exert its biological effect, it must escape from these endosomes into the cytosol, a step that is often inefficient and represents a major bottleneck for delivery.
Cargo Conjugation
The Npys group on the N-terminal cysteine enables the straightforward conjugation of thiol-containing cargo molecules, such as proteins with an accessible cysteine residue or thiolated siRNAs.
Experimental Workflow: Protein Conjugation
Caption: Experimental workflow for protein conjugation to Cys(Npys)-(D-Arg)9.
Experimental Protocol: Conjugation of a Cysteine-Containing Protein
Materials:
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Cys(Npys)-(D-Arg)9 trifluoroacetate
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Cysteine-containing protein of interest
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Phosphate-buffered saline (PBS), pH 7.4
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Size-exclusion chromatography (SEC) or RP-HPLC system
Procedure:
-
Reagent Preparation: Dissolve Cys(Npys)-(D-Arg)9 and the protein in PBS to the desired concentrations.
-
Conjugation Reaction: Mix the peptide and protein solutions at a specified molar ratio (e.g., 10:1 peptide to protein). Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
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Monitoring the Reaction: The progress of the reaction can be monitored by the release of the Npys leaving group, which can be detected spectrophotometrically at 343 nm.
-
Purification: Purify the resulting conjugate from unreacted peptide and protein using SEC or RP-HPLC.
-
Characterization: Confirm the formation of the conjugate and its purity using techniques such as SDS-PAGE and mass spectrometry.
A similar protocol can be adapted for the conjugation of thiolated siRNAs.
Quantitative Analysis of Delivery Efficiency
The efficiency of intracellular delivery can be quantified using various techniques, most commonly flow cytometry and fluorescence microscopy, with fluorescently labeled cargo.
| Cell Line | Cargo | Delivery Efficiency Metric | Result | Reference(s) |
| HeLa | Fluorescent Peptide | Mean Fluorescence Intensity | ~10-fold increase vs. control | [6] |
| SK-OV-3 | Phosphopeptide | Cellular Uptake (Flow Cytometry) | ~5.5-fold increase with (D-Arg)6 | [6] |
| CHO-K1 | Fluorescent Peptide | Cellular Uptake (Microscopy) | Predominantly endosomal localization | [3][4] |
Note: The table presents representative data for poly-arginine peptides, which are structurally and functionally similar to the (D-Arg)9 component of the molecule of interest.
Experimental Protocol: Quantification of Protein Delivery by Flow Cytometry
Materials:
-
Cells of interest (e.g., HeLa)
-
Fluorescently labeled protein conjugated to Cys(Npys)-(D-Arg)9
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled protein-peptide conjugate at various concentrations in complete culture medium. Include a control group treated with the fluorescent protein alone.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
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Washing: Wash the cells twice with PBS to remove any non-internalized conjugate.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
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Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population. An increase in fluorescence intensity in the treated cells compared to the control indicates successful internalization.
Applications in Research and Drug Development
The ability of Cys(Npys)-(D-Arg)9 to deliver a diverse range of cargo molecules into cells makes it a valuable tool in several areas:
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Protein Delivery: Delivery of functional proteins, such as enzymes, antibodies, and transcription factors (e.g., TALENs), into living cells for therapeutic purposes or to study cellular processes[2][7].
-
Nucleic Acid Delivery: Delivery of siRNAs for gene silencing applications[8], and potentially other nucleic acids like plasmid DNA or antisense oligonucleotides.
-
Small Molecule Drug Delivery: Enhancing the intracellular concentration of small molecule drugs that have poor membrane permeability.
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Probing Cellular Mechanisms: Delivery of fluorescently labeled probes to visualize and study intracellular organelles and pathways.
Conclusion
Cys(Npys)-(D-Arg)9 trifluoroacetate is a potent and versatile tool for overcoming the cell membrane barrier. Its robust cell-penetrating capability, coupled with a straightforward and efficient method for cargo conjugation, makes it an attractive platform for a wide array of research and therapeutic applications. Future research will likely focus on strategies to enhance endosomal escape, thereby further increasing the cytosolic delivery and efficacy of the conjugated cargo.
References
- 1. Cys(Npys)-(D-Arg)9_TargetMol [targetmol.com]
- 2. Cys(Npys)-(D-Arg)9 - 1 mg, Unconjugated, 1679.9, 1 mg | Labscoop [labscoop.com]
- 3. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cys(Npys)-(D-Arg)9 - 1 mg [anaspec.com]
- 8. lifetein.com [lifetein.com]
